molecular formula C21H30N2 B420446 N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline

N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline

Cat. No.: B420446
M. Wt: 310.5g/mol
InChI Key: XHDFNMUXFMUHLW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a dimethylamino moiety and a tricyclic undecylmethylamine structure, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and tricyclo[4.3.1.1~3,8~]undec-1-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene or tricyclic moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions result in the replacement of functional groups with new substituents, leading to a variety of derivative compounds.

Scientific Research Applications

N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Researchers explore its interactions with biological targets to understand its mode of action.

    Medicine: Potential applications in drug discovery and development. The compound’s structural features may be optimized to enhance its pharmacological properties and therapeutic efficacy.

    Industry: Utilized in the development of advanced materials, such as polymers, dyes, and sensors. Its unique properties contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and benzylidene groups can participate in various binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions influence the compound’s ability to modulate biological processes, such as enzyme activity, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)benzylidene)-2H-1,2,4-triazol-3-amine: Shares the dimethylamino benzylidene moiety but differs in the tricyclic structure.

    N-(4-(dimethylamino)benzylidene)-4-methyl-3-nitroaniline: Similar benzylidene group but with different substituents on the aromatic ring.

Uniqueness

N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H30N2

Molecular Weight

310.5g/mol

IUPAC Name

N,N-dimethyl-4-(1-tricyclo[4.3.1.13,8]undecanylmethyliminomethyl)aniline

InChI

InChI=1S/C21H30N2/c1-23(2)20-7-5-16(6-8-20)14-22-15-21-11-17-3-4-18(12-21)10-19(9-17)13-21/h5-8,14,17-19H,3-4,9-13,15H2,1-2H3

InChI Key

XHDFNMUXFMUHLW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NCC23CC4CCC(C2)CC(C4)C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NCC23CC4CCC(C2)CC(C4)C3

Origin of Product

United States

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